An In-Depth Technical Guide to 9,9-dihexyl-9H-fluoren-2-amine (CAS No. 1132796-42-9)
An In-Depth Technical Guide to 9,9-dihexyl-9H-fluoren-2-amine (CAS No. 1132796-42-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Fluorene Scaffold in Modern Chemistry
The fluorene moiety, a polycyclic aromatic hydrocarbon, has garnered significant interest across various scientific disciplines, from materials science to medicinal chemistry. Its rigid, planar structure and rich electronic properties make it an exceptional building block for functional molecules. The 9-position of the fluorene core can be readily functionalized, often with alkyl chains to enhance solubility, while the 2- and 7-positions are prime sites for introducing electronic donor or acceptor groups to tune the molecule's optoelectronic and biological properties. This guide provides a comprehensive technical overview of a key derivative, 9,9-dihexyl-9H-fluoren-2-amine, a valuable intermediate for the synthesis of advanced materials and potentially bioactive compounds.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application. The key properties of 9,9-dihexyl-9H-fluoren-2-amine are summarized below.
| Property | Value | Reference |
| CAS Number | 1132796-42-9 | [1][2] |
| Molecular Formula | C₂₅H₃₅N | [1] |
| Molecular Weight | 349.55 g/mol | [1] |
| Predicted Boiling Point | 497.3 ± 24.0 °C | [2] |
| Predicted Density | 0.981 ± 0.06 g/cm³ | [2] |
Synthesis of 9,9-dihexyl-9H-fluoren-2-amine: A Strategic Approach
The synthesis of 9,9-dihexyl-9H-fluoren-2-amine can be approached through several strategic pathways, primarily involving the introduction of the amine group onto a pre-functionalized 9,9-dihexylfluorene core. Two common and effective methods are the Buchwald-Hartwig amination of a halogenated precursor and the reduction of a nitro derivative.
Synthetic Pathway Overview
Figure 1: Synthetic strategies for 9,9-dihexyl-9H-fluoren-2-amine.
Method 1: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3][4] This method is highly versatile and generally offers good yields and functional group tolerance.[5]
Step 1: Synthesis of 2-Bromo-9,9-dihexyl-9H-fluorene
The precursor, 2-bromo-9,9-dihexyl-9H-fluorene, is synthesized via the alkylation of 2-bromofluorene.
Experimental Protocol:[6]
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To a round-bottom flask, add 2-bromofluorene (1.0 equiv), 1-bromohexane (excess), and a phase-transfer catalyst such as tetrabutylammonium bromide.
-
Add a 50% aqueous solution of sodium hydroxide.
-
Stir the mixture vigorously at an elevated temperature (e.g., 80 °C) overnight.
-
After cooling, perform a liquid-liquid extraction with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-bromo-9,9-dihexyl-9H-fluorene as a white solid.[6]
Figure 2: Workflow for the synthesis of 2-bromo-9,9-dihexyl-9H-fluorene.
Step 2: Amination of 2-Bromo-9,9-dihexyl-9H-fluorene
Representative Experimental Protocol (Hypothetical):
-
In a glovebox, combine 2-bromo-9,9-dihexyl-9H-fluorene (1.0 equiv), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos), and a strong base (e.g., sodium tert-butoxide) in a Schlenk flask.
-
Add an ammonia source, such as benzophenone imine.
-
Add anhydrous toluene as the solvent.
-
Heat the reaction mixture under an inert atmosphere (e.g., argon) at a specified temperature (e.g., 100 °C) for several hours, monitoring the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and quench with water.
-
Perform an aqueous workup and extract the product with an organic solvent.
-
If using an imine, hydrolyze the intermediate with an acid to yield the primary amine.
-
Purify the crude product by column chromatography to obtain 9,9-dihexyl-9H-fluoren-2-amine.
Method 2: Reduction of a Nitro Intermediate
An alternative route involves the nitration of 9,9-dihexylfluorene followed by the reduction of the nitro group to an amine. This is a classic and reliable method for the synthesis of aromatic amines.
Step 1: Synthesis of 2-Nitro-9,9-dihexyl-9H-fluorene
This step would involve the nitration of 9,9-dihexylfluorene using a nitrating agent such as a mixture of nitric acid and sulfuric acid. Careful control of the reaction conditions is necessary to achieve mono-nitration at the 2-position.
Step 2: Reduction to 9,9-dihexyl-9H-fluoren-2-amine
The nitro group can be reduced to an amine using various reducing agents. A common and effective method is catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source like hydrazine or hydrogen gas.[8]
Representative Experimental Protocol:[8]
-
Dissolve 2-nitro-9,9-dihexyl-9H-fluorene in a suitable solvent such as ethanol or tetrahydrofuran.
-
Add a catalytic amount of 10% Pd/C.
-
Add a hydrogen source, such as hydrazine hydrate, dropwise at an elevated temperature (e.g., 70 °C).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through Celite to remove the palladium catalyst.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield 9,9-dihexyl-9H-fluoren-2-amine.
Spectroscopic Characterization
While specific spectra for 9,9-dihexyl-9H-fluoren-2-amine are not widely published, the expected spectroscopic features can be inferred from related compounds. For validation of a successful synthesis, the following characterization data would be essential.
¹H NMR: The spectrum would show characteristic signals for the aromatic protons on the fluorene core, with distinct splitting patterns indicating their positions. The protons on the hexyl chains would appear as a series of multiplets in the upfield region. The amine protons would likely appear as a broad singlet.
¹³C NMR: The spectrum would display the expected number of signals for the carbon atoms in the aromatic fluorene core and the aliphatic hexyl chains. The carbon atom attached to the amine group would show a characteristic chemical shift.
FTIR: The infrared spectrum would exhibit characteristic absorption bands for the N-H stretching of the amine group (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic rings.
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (349.55 g/mol ).
Applications in Research and Development
Fluorene derivatives, and specifically fluorene amines, are at the forefront of materials science and are being explored in medicinal chemistry.
Organic Electronics
The electron-donating nature of the amine group makes 9,9-dihexyl-9H-fluoren-2-amine and its derivatives excellent candidates for hole-transporting materials (HTMs) in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs).[9][10] The fluorene core provides good thermal stability and a high glass transition temperature, while the hexyl chains ensure good solubility for solution-based processing.[11] The amine functionality facilitates efficient hole injection and transport, contributing to improved device performance.[12]
Figure 3: Role of a fluorene amine as a hole-transporting layer in an OLED.
Drug Development
The fluorene scaffold is present in several approved drugs and is a privileged structure in medicinal chemistry. Fluorene derivatives have been investigated for a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[13][14] The amine group on the fluorene core provides a handle for further chemical modifications to synthesize a library of compounds for biological screening. For instance, fluorene derivatives have shown potential as anticancer agents by inducing apoptosis in cancer cells.[13][15]
Conclusion
9,9-dihexyl-9H-fluoren-2-amine is a key chemical intermediate with significant potential in the development of advanced materials for organic electronics and as a scaffold for the discovery of new therapeutic agents. Its synthesis, while requiring multi-step procedures, utilizes well-established and robust chemical transformations. The combination of a rigid, electronically active fluorene core, solubilizing hexyl chains, and a versatile amine functional group makes this compound a valuable tool for researchers and scientists in both academic and industrial settings.
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